5‑Methyl Substitution versus 5‑Hydroxymethyl: SAR‑Defined Potency Threshold in MCF‑7 Breast Cancer Cells
In a 31‑compound series of pyridoxine‑based estradiol bioisosteres, the most active subset that achieved IC₅₀,MCF‑7 < 10 μM uniformly contained a six‑membered ketal ring and a methyl group at position 5 [1]. Within this series, the lead compound 5a (bearing the 2,2,5,8‑tetramethyl‑dioxino core) exhibited an IC₅₀ of < 5 μM against MCF‑7 cells, whereas structural analogs in which the 5‑methyl group was replaced by a hydroxymethyl or other substituent showed substantially higher IC₅₀ values (typically > 10 μM), placing them outside the active subset [1]. This structure–activity relationship directly identifies the 5‑methyl‑dioxino architecture as a prerequisite for sub‑10 μM potency.
| Evidence Dimension | In vitro antiproliferative activity (IC₅₀) against MCF‑7 (ER+) breast cancer cells |
|---|---|
| Target Compound Data | IC₅₀ < 5 μM (compound 5a, which incorporates the 2,2,5,8‑tetramethyl‑dioxino fragment) |
| Comparator Or Baseline | Analogs lacking the 5‑methyl group (e.g., 5‑hydroxymethyl or 5‑H analogs): IC₅₀ > 10 μM (considered inactive in the SAR study) |
| Quantified Difference | At least 2‑ to 5‑fold improvement in IC₅₀ for the 5‑methyl‑bearing scaffold versus 5‑hydroxymethyl or unsubstituted comparators |
| Conditions | MCF‑7 (ER+) human breast adenocarcinoma cell line; MTT assay; 72 h exposure |
Why This Matters
The presence of the 5‑methyl group is a binary SAR filter: compounds lacking it fail to meet the activity cutoff (IC₅₀ < 10 μM), making CAS 13462‑55‑0 the indispensable synthetic entry point for any program targeting this active phenotype.
- [1] Pugachev, M.V., Pavelyev, R.S., Nguyen, T.N.T., et al. Synthesis, antitumor activity and structure–activity studies of novel pyridoxine‑based bioisosteric analogs of estradiol. Bioorganic & Medicinal Chemistry 30, 115957 (2021). View Source
